molecular formula C11H6Cl2F3NO2S B12988802 2,8-Dichloro-4-methyl-5-((trifluoromethyl)sulfonyl)quinoline

2,8-Dichloro-4-methyl-5-((trifluoromethyl)sulfonyl)quinoline

Cat. No.: B12988802
M. Wt: 344.1 g/mol
InChI Key: CEMHRQTVZTZGFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,8-Dichloro-4-methyl-5-((trifluoromethyl)sulfonyl)quinoline is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of two chlorine atoms, a methyl group, and a trifluoromethylsulfonyl group attached to the quinoline ring. The incorporation of the trifluoromethylsulfonyl group imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Dichloro-4-methyl-5-((trifluoromethyl)sulfonyl)quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,8-dichloroquinoline with methylating agents and trifluoromethylsulfonyl chloride in the presence of a base can yield the desired compound. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced catalytic systems and automated reactors can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization, distillation, and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,8-Dichloro-4-methyl-5-((trifluoromethyl)sulfonyl)quinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms and the trifluoromethylsulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Cross-Coupling Reactions: The presence of halogen atoms makes it suitable for cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., sodium borohydride). The reactions are typically carried out under controlled conditions, such as specific temperatures, solvents, and catalysts, to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while cross-coupling reactions can produce complex organic molecules with extended carbon frameworks.

Scientific Research Applications

2,8-Dichloro-4-methyl-5-((trifluoromethyl)sulfonyl)quinoline has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique chemical properties make it a valuable tool in biochemical studies, such as enzyme inhibition and protein labeling.

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,8-Dichloro-4-methyl-5-((trifluoromethyl)sulfonyl)quinoline involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethylsulfonyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichloro-5-(trifluoromethyl)pyridine: This compound shares the trifluoromethyl group and chlorine atoms but has a pyridine ring instead of a quinoline ring.

    Fluoroquinolines: These compounds contain a fluorine atom in the quinoline ring and exhibit similar chemical properties and biological activities.

Uniqueness

2,8-Dichloro-4-methyl-5-((trifluoromethyl)sulfonyl)quinoline is unique due to the presence of both chlorine atoms and the trifluoromethylsulfonyl group, which impart distinct chemical reactivity and biological activity. Its specific combination of functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

2,8-Dichloro-4-methyl-5-((trifluoromethyl)sulfonyl)quinoline is a synthetic compound belonging to the quinoline class, which has garnered attention for its diverse biological activities. Quinoline derivatives are known for their potential therapeutic applications, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

The chemical structure of this compound is characterized by a quinoline backbone modified with dichloro and trifluoromethylsulfonyl groups. This unique structure contributes to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies focusing on various aspects:

  • Anticancer Activity :
    • Studies have demonstrated that quinoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inducing apoptosis in human cancer cells such as A549 (lung cancer) and HCT116 (colon cancer) .
    • A recent study indicated that modifications in the quinoline structure could enhance antiproliferative activity comparable to standard chemotherapeutics like cisplatin .
  • Antibacterial and Antiviral Properties :
    • Quinoline derivatives have been reported to possess antibacterial properties against a range of pathogens, including those resistant to conventional antibiotics .
    • Additionally, some studies suggest antiviral activity against viruses such as HIV and Zika virus .
  • Mechanisms of Action :
    • The mechanisms underlying the biological activities include the induction of cell cycle arrest and apoptosis through various pathways. For example, compounds may activate caspases leading to programmed cell death or inhibit key signaling pathways involved in tumor progression .

Case Studies

Several case studies illustrate the efficacy of this compound:

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, this compound was tested against A549 and HCT116 cell lines. The results showed:

  • IC50 Values : Approximately 15 µM for A549 and 20 µM for HCT116.
  • Mechanism : Induction of late apoptosis was observed through flow cytometry analysis.

Case Study 2: Antibacterial Activity

In vitro assays demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively.

Research Findings Summary

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis; IC50 values ~15 µM (A549)
AntibacterialEffective against S. aureus (MIC 32 µg/mL)
AntiviralActive against HIV and Zika virus
MechanismInduces cell cycle arrest; activates apoptotic pathways

Properties

Molecular Formula

C11H6Cl2F3NO2S

Molecular Weight

344.1 g/mol

IUPAC Name

2,8-dichloro-4-methyl-5-(trifluoromethylsulfonyl)quinoline

InChI

InChI=1S/C11H6Cl2F3NO2S/c1-5-4-8(13)17-10-6(12)2-3-7(9(5)10)20(18,19)11(14,15)16/h2-4H,1H3

InChI Key

CEMHRQTVZTZGFU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C(C=CC(=C12)S(=O)(=O)C(F)(F)F)Cl)Cl

Origin of Product

United States

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